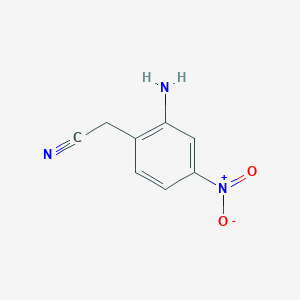

2-(2-Amino-4-nitrophenyl)acetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1261551-44-3 |

|---|---|

Molecular Formula |

C8H7N3O2 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-(2-amino-4-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H7N3O2/c9-4-3-6-1-2-7(11(12)13)5-8(6)10/h1-2,5H,3,10H2 |

InChI Key |

MHFQVBLHPHNWLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Amino 4 Nitrophenyl Acetonitrile

Strategies for Constructing the 2-Nitrophenylacetonitrile (B16159) Scaffold

The initial and crucial step in synthesizing 2-(2-amino-4-nitrophenyl)acetonitrile is the formation of the 2-nitrophenylacetonitrile framework. This is primarily achieved through two main strategies: the directed nitration of phenylacetonitrile (B145931) and its analogues, and cyanomethylation approaches.

Directed Nitration of Phenylacetonitrile and its Analogues

Direct nitration of phenylacetonitrile is a common method to introduce a nitro group onto the phenyl ring. However, this reaction can yield a mixture of ortho, meta, and para isomers. To achieve regioselectivity and favor the formation of the desired precursor to this compound, directed nitration strategies are employed.

One such method involves the use of a nitrating agent composed of concentrated nitric acid and polyphosphoric acid, which acts as a para-directing agent. google.com This approach avoids the use of highly toxic sodium cyanide. google.com Under optimized conditions, this method can achieve a molar conversion rate of phenylacetonitrile of 90.77% and a molar yield of p-nitrophenylacetonitrile of 64.69%. google.com

Another approach utilizes a nitrating agent made of concentrated sulfuric acid, concentrated phosphoric acid, and concentrated nitric acid. google.com This mixture has shown good directional nitration effects on phenylacetonitrile, significantly improving the yield of the para-nitrated product. google.com Optimal conditions for this reaction have been identified, leading to an average yield of p-nitrophenylacetonitrile of 70.50%. google.com A traditional method for the synthesis of p-nitrobenzyl cyanide involves the nitration of benzyl (B1604629) cyanide using a mixture of concentrated nitric acid and concentrated sulfuric acid, yielding 50-54% of the desired product after recrystallization. orgsyn.org

| Nitrating Agent | Key Features | Yield of p-Nitrophenylacetonitrile | Reference |

|---|---|---|---|

| Conc. HNO₃ and Polyphosphoric Acid | Para-directing, avoids toxic cyanide | 64.69% | google.com |

| Conc. H₂SO₄, Conc. H₃PO₄, and Conc. HNO₃ | Good directional effect, high yield | 70.50% | google.com |

| Conc. HNO₃ and Conc. H₂SO₄ | Traditional method | 50-54% | orgsyn.org |

Introduction and Modification of the Amino Group on the Nitrophenyl Ring

Once the nitrophenylacetonitrile scaffold is in place, the next step is the introduction or modification of the amino group. This is typically achieved through the reduction of a nitro group or via nucleophilic aromatic substitution.

Reductive Methodologies for Nitro Group Transformation to Amino Group

The selective reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. In the context of synthesizing this compound, this would typically involve the partial reduction of a dinitrophenylacetonitrile precursor.

Various methods exist for the partial reduction of dinitro compounds. For example, 2-amino-4-nitrophenol (B125904) can be prepared by the partial reduction of 2,4-dinitrophenol (B41442) using methods such as electrolytic reduction or chemical reduction with agents like sodium sulfide. orgsyn.orggoogle.com These principles can be applied to the reduction of a dinitrophenylacetonitrile derivative to yield the desired aminonitrophenylacetonitrile. The synthesis of 2-(4-aminophenyl)-2-methylpropanenitrile (B175465) from 2-(4-nitrophenyl)acetonitrile involves a reduction step, highlighting the feasibility of this transformation on related structures. researchgate.net

Multi-Component Reactions for Structural Elaboration of Related Derivatives

Multi-component reactions (MCRs) are highly efficient processes where more than two reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. pharmaxchange.info These reactions are characterized by high atom economy and convergence. pharmaxchange.info

While a specific MCR for the direct synthesis of this compound is not prominently described, this compound can serve as a building block in MCRs to generate more complex molecular architectures. For example, the amino and nitrile functionalities present in the molecule can participate in various MCRs. The Strecker synthesis of α-amino acids is a classic example of an MCR involving amines and a cyanide source. pharmaxchange.infonih.gov Similarly, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are widely used in the synthesis of complex molecules. pharmaxchange.infonih.gov

Principles of Green Chemistry in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. prepchem.comorgsyn.org These principles provide a framework for minimizing the environmental impact of chemical processes by addressing issues such as waste reduction, energy consumption, and the use of hazardous substances. orgsyn.org The optimization of synthetic routes for this compound can be significantly enhanced by adhering to these principles, leading to more sustainable manufacturing processes.

A plausible and common route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable precursor, such as 2-chloro-5-nitroaniline (B146338), with a cyanide source. The optimization of this reaction through the lens of green chemistry focuses on several key areas, including the selection of solvents, the use of catalysts, and the maximization of atom economy.

Atom Economy:

One of the core principles of green chemistry is the concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.govnih.gov In the synthesis of this compound, a high atom economy is achieved when the majority of the atoms from the reactants are found in the desired product, minimizing the generation of byproducts. prepchem.comnih.gov Addition and rearrangement reactions are considered ideal in terms of atom economy, while substitution and elimination reactions are less efficient. wikipedia.org For instance, in a substitution reaction, the leaving group and any reagents used to displace it become waste, thus lowering the atom economy. wikipedia.orggoogle.com

Safer Solvents and Reaction Conditions:

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. york.ac.uk Traditional syntheses often employ hazardous organic solvents that are toxic, volatile, and difficult to dispose of. Green chemistry promotes the use of safer alternatives, such as water, ethanol, or other biodegradable solvents. prepchem.com The optimization of the synthesis of this compound would involve exploring the feasibility of replacing conventional aprotic polar solvents like DMF or DMSO with greener options. The effect of different solvents on the reaction yield and rate is a key area of investigation in green synthesis optimization.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound from 2-chloro-5-nitroaniline and sodium cyanide, focusing on the impact of different solvents.

| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Green Chemistry Classification |

|---|---|---|---|---|

| DMF (N,N-Dimethylformamide) | 100 | 8 | 85 | Hazardous |

| DMSO (Dimethyl sulfoxide) | 120 | 6 | 88 | Usable but not ideal |

| Ethanol | 78 (reflux) | 12 | 75 | Preferred |

| Water | 100 | 24 | 60 | Most Preferred |

Catalysis and Energy Efficiency:

Catalytic reactions are preferred over stoichiometric ones because catalysts can increase reaction rates and selectivity, often under milder conditions, thus reducing energy consumption. prepchem.com The development of efficient and recyclable catalysts is a significant goal in green chemistry. For the synthesis of this compound, research into catalytic systems that can facilitate the cyanation reaction at lower temperatures and with higher efficiency would be a valuable contribution to its green synthesis. For example, the use of phase-transfer catalysts could enhance the reaction rate in a biphasic system, potentially allowing for the use of water as a solvent and easier separation of the product.

The following interactive data table presents hypothetical research findings on the effect of different catalysts on the synthesis of this compound.

| Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| None | DMSO | 120 | 6 | 88 |

| CuCN | DMF | 100 | 4 | 92 |

| Pd(PPh3)4 | Toluene | 80 | 5 | 95 |

| Phase-Transfer Catalyst (TBAB) | Water/Toluene | 80 | 10 | 78 |

By systematically applying these green chemistry principles, the synthesis of this compound can be optimized to be not only more efficient in terms of yield but also significantly more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 2 2 Amino 4 Nitrophenyl Acetonitrile

Reactivity of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo various transformations, primarily involving reactions at the electrophilic carbon atom.

The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. A primary example of this reactivity is hydrolysis. Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to form the corresponding amide, 2-(2-Amino-4-nitrophenyl)acetamide. chemistrysteps.comcommonorganicchemistry.com If harsher conditions are used, such as prolonged heating in strong acid or base, the hydrolysis can proceed further to yield the carboxylic acid, 2-(2-Amino-4-nitrophenyl)acetic acid. chemistrysteps.com The reaction proceeds through the formation of an amide intermediate. chemistrysteps.comchemistrysteps.com

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com

| Reaction | Reagents | Product | Typical Conditions |

| Partial Hydrolysis | H₂O, mild acid or base (e.g., NaOH) | 2-(2-Amino-4-nitrophenyl)acetamide | Mild heating, careful monitoring commonorganicchemistry.com |

| Full Hydrolysis | H₂O, strong acid (e.g., H₂SO₄) or base (e.g., NaOH) | 2-(2-Amino-4-nitrophenyl)acetic acid | Elevated temperatures chemistrysteps.com |

This table represents expected reactions based on the general reactivity of nitriles.

The juxtaposition of the nitrile and the ortho-amino group makes 2-(2-Amino-4-nitrophenyl)acetonitrile a valuable precursor for the synthesis of fused nitrogen-containing heterocycles. These reactions typically involve the participation of the nitrile carbon in a cyclization event. For instance, condensation with other reagents can lead to the formation of quinazoline (B50416) derivatives. organic-chemistry.org The synthesis of quinazolines can be achieved through the dehydrogenative cyclization of 2-aminoaryl compounds with nitriles, often catalyzed by transition metals like cobalt. organic-chemistry.orgresearchgate.net Similarly, this compound could serve as a synthon for other heterocyclic systems like benzimidazoles or benzodiazepines through appropriate cyclization strategies. nih.govkau.edu.sa

| Heterocycle | General Method | Potential Reactants |

| Quinazolines | Dehydrogenative cyclization | Ketones, Amides, other Nitriles organic-chemistry.org |

| Benzimidazoles | Condensation/Cyclization | Aldehydes, Carboxylic Acids researchgate.netencyclopedia.pub |

| Benzodiazepines | Condensation/Cyclization | Ketones, α,β-unsaturated carbonyls nih.gov |

This table outlines potential synthetic pathways to heterocycles based on the reactivity of related ortho-aminoaryl nitriles.

Reactivity of the Aromatic Amino Group

The aromatic amino group is nucleophilic and can participate in a variety of bond-forming reactions.

As a primary amine, the amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides or carboxylic anhydrides, to form the corresponding N-acyl derivatives (amides). nih.govasianpubs.org This reaction is a standard method for protecting the amino group or for synthesizing more complex molecules. nih.gov The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl) formed during the reaction.

| Acylating Agent | Product Type | Example Reagent |

| Acyl Chloride | N-Acyl derivative | Acetyl chloride, Benzoyl chloride asianpubs.org |

| Carboxylic Anhydride (B1165640) | N-Acyl derivative | Acetic anhydride |

| Carboxylic Acid | N-Acyl derivative | Requires coupling agent (e.g., DCC, EDC) science.gov |

This table shows common acylation reactions applicable to primary aromatic amines.

The amino group can act as an intramolecular nucleophile, leading to the formation of heterocyclic rings. A well-known example in related systems is the synthesis of indoles. While direct cyclization might be challenging, the molecule could be a precursor for indole (B1671886) synthesis. For example, after reduction of the nitro group, the resulting diamine could undergo reactions to form benzimidazole (B57391) derivatives. researchgate.net Furthermore, oxidative cyclization of related 4-(2-aminophenyl) derivatives is a known method for preparing indolinones. nih.govacs.org These pathways highlight the potential for the amino group to participate in intramolecular ring-forming reactions, a cornerstone in the synthesis of many biologically active heterocyclic compounds.

Reactivity of the Nitro Group and the Aromatic Ring

The nitro group is a powerful electron-withdrawing group that profoundly impacts the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). pressbooks.pub

The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov The presence of the nitro group, particularly at the para position, helps to stabilize the negative charge of this intermediate, facilitating the reaction. wikipedia.orgnih.gov While the parent compound lacks a typical leaving group like a halide, the strong activation by the nitro group makes the ring susceptible to nucleophilic attack under certain conditions.

The most significant and widely used reaction of the nitro group itself is its reduction to a primary amino group. This transformation is fundamental in organic synthesis as it converts an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. masterorganicchemistry.com This reduction dramatically alters the chemical properties of the molecule, opening up new synthetic possibilities.

A variety of reagents can be employed to achieve this reduction with high chemoselectivity, leaving other functional groups like the nitrile intact. sci-hub.st

| Reducing System | Description | Selectivity |

| Catalytic Hydrogenation (H₂/Pd/C, Raney Ni) | A common and efficient method for reducing both aromatic and aliphatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com | Can sometimes affect other reducible groups; Raney Nickel is often preferred to avoid dehalogenation. commonorganicchemistry.com |

| Iron (Fe) in Acid (e.g., HCl, Acetic Acid) | A classic and mild method, often used for its selectivity. masterorganicchemistry.comcommonorganicchemistry.com | Highly chemoselective, tolerates many other functional groups. |

| Tin(II) Chloride (SnCl₂) | A mild reducing agent suitable for substrates with sensitive functional groups. masterorganicchemistry.com | Good chemoselectivity. |

| Zinc (Zn) in Acid | Provides a mild method for the reduction of nitro groups. commonorganicchemistry.com | Tolerates other reducible groups. |

This table summarizes common methods for the chemoselective reduction of aromatic nitro groups.

The reduction of the nitro group in this compound would yield 2-(2,4-diaminophenyl)acetonitrile, a versatile intermediate for the synthesis of various dyes, pharmaceuticals, and heterocyclic compounds.

Electrophilic and Nucleophilic Substitution Patterns on the Nitrophenyl Core

The substitution patterns on the aromatic ring of this compound are governed by the powerful directing effects of the amino (-NH2) and nitro (-NO2) groups.

Electrophilic Aromatic Substitution (EAS): The amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org Conversely, the nitro group is a strong deactivating group, directing electrophiles to the meta position. libretexts.org In this molecule, the positions ortho and para to the C2-amino group are C1, C3, and C5. The positions meta to the C4-nitro group are C3 and C5. The directing effects of both substituents therefore converge on the C3 and C5 positions, making them the most probable sites for electrophilic attack. The strong activating nature of the amino group generally dominates the deactivating effect of the nitro group. libretexts.org However, the high reactivity of the amino group can lead to side reactions like oxidation or over-substitution, particularly under the harsh acidic conditions often used for nitration or sulfonation. byjus.comlibretexts.org To control the reaction and achieve monosubstitution, the reactivity of the amino group is often moderated by acetylation, which can be reversed by hydrolysis after the substitution step. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate. wikipedia.orgpressbooks.pub This reaction typically requires a good leaving group (e.g., a halide) on the aromatic ring. While this compound itself lacks a conventional leaving group, the principles of SNAr are relevant to its potential derivatives. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The nitro group is a powerful ortho, para-director for nucleophilic attack, meaning that if a leaving group were present at the C1 or C5 position, the molecule would be highly activated towards substitution by a nucleophile. pressbooks.pub In some cases, the nitro group itself can act as the leaving group. rsc.org

Redox Chemistry of the Nitro Group

The nitro group is readily susceptible to reduction, and its transformation is a key pathway in the chemistry of nitroaromatic compounds. orientjchem.org The reduction can be controlled to yield a variety of products, depending on the choice of reducing agent and the reaction conditions. The process typically occurs in stages, from the nitro group to a nitroso (-NO) derivative, then to a hydroxylamine (B1172632) (-NHOH), and ultimately to a primary amine (-NH2).

The selective reduction of one nitro group in a molecule containing multiple such groups is a well-established synthetic strategy. For instance, the partial reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) is efficiently achieved using reagents like sodium sulfide, demonstrating the feasibility of selectively targeting one nitro group while leaving another intact. google.comorgsyn.org This principle is directly applicable to the nitro group in this compound, allowing for its conversion to an amino group to form 2-(2,4-diaminophenyl)acetonitrile.

Advanced Derivatization Strategies for Functional Group Manipulation

The presence of multiple distinct functional groups—aromatic amine, nitrile, and an active methylene (B1212753)—makes this compound a versatile substrate for derivatization.

Selective Functionalization of Active Sites

Targeted modification of the molecule requires strategies that can selectively address one functional group without affecting the others.

Amino Group (-NH2): As a primary aromatic amine, this group can undergo acylation, alkylation, and diazotization. wikipedia.orgslideshare.net Acylation with agents like acetic anhydride is a common method to form an amide, which serves as a protective group, moderating the high reactivity of the amine during other transformations, such as electrophilic substitution on the ring. libretexts.org

Nitrile Group (-CN): The nitrile group can be transformed into other important functionalities. Hydrolysis under acidic or basic conditions converts it into a carboxylic acid, proceeding through an amide intermediate. chemistrysteps.comlibretexts.org Reduction with powerful hydride reagents like lithium aluminum hydride (LiAlH4) yields a primary amine (2-(2-amino-4-nitrophenyl)ethanamine). pressbooks.pubebsco.com Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an aldehyde. pressbooks.pub Furthermore, reaction with Grignard reagents can convert the nitrile into a ketone. libretexts.org

Methylene Group (-CH2-): The protons on the methylene carbon are positioned between the electron-withdrawing nitrile group and the nitrophenyl ring, making them acidic. Treatment with a strong base can generate a carbanion, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides, enabling the formation of a new carbon-carbon bond at this position. researchgate.net

Chiral Derivatization Potential

While this compound is an achiral molecule, its primary amino group serves as a convenient handle for chiral derivatization. This process involves reacting the amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.netnih.gov These diastereomers possess different physical properties and can be distinguished and quantified using standard analytical techniques like NMR spectroscopy or high-performance liquid chromatography (HPLC) on a non-chiral stationary phase. researchgate.netnih.gov

This methodology is crucial for the indirect enantiomeric analysis of other chiral substances, but in this context, it highlights a key reactive potential of the target molecule itself. A wide array of CDAs are available for reacting with primary amines, showcasing the versatility of this functional group. nsf.govacs.org

Kinetic and Mechanistic Investigations of Reaction Pathways

Understanding the precise mechanisms of the transformations that this compound undergoes requires detailed kinetic studies. While specific research on this exact compound is not extensively documented, the methodologies for investigating related systems are well-established and directly applicable. acs.orgresearchgate.net

Kinetic analyses are typically performed by monitoring the reaction progress over time, often using spectrophotometry, under pseudo-first-order conditions where one reactant is in large excess. acs.org The resulting rate data can be used to construct linear free-energy relationships, such as Brønsted and Hammett plots, which provide insight into the reaction mechanism.

Brønsted Analysis: A plot of the logarithm of the rate constant (log k) against the pKa of a series of related nucleophiles or catalysts yields the Brønsted coefficient (β). The magnitude of β provides information about the degree of bond formation or proton transfer in the transition state of the rate-determining step. acs.org

Hammett Analysis: A plot of log k against the Hammett substituent constant (σ) for a series of substituted reactants reveals the electronic demand of the reaction. The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction rate to substituent effects and can help elucidate the nature of the transition state. nih.gov

For nucleophilic substitution reactions, these analyses can help distinguish between a concerted mechanism and a stepwise pathway involving an intermediate, such as a Meisenheimer or tetrahedral complex. acs.orgnih.govrsc.org By determining key kinetic parameters like the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, further details about the structure and organization of the transition state can be inferred. researchgate.net

Theoretical and Computational Studies of 2 2 Amino 4 Nitrophenyl Acetonitrile

Electronic Structure and Molecular Properties

Computational chemistry provides powerful tools to investigate the fundamental electronic characteristics and predict the reactivity of molecules. For a compound like 2-(2-Amino-4-nitrophenyl)acetonitrile, such studies would offer significant insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic structure. A typical study would involve a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

For this compound, this analysis would yield crucial data, including:

Optimized Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, providing a detailed molecular geometry.

Total Energy and Stability: Calculation of the molecule's total electronic energy, indicating its thermodynamic stability.

However, no published studies containing this specific DFT data for this compound could be located.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical indicators of a molecule's chemical behavior.

A theoretical investigation of this compound would determine:

HOMO and LUMO Energy Levels: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): A small energy gap generally suggests higher chemical reactivity and lower kinetic stability.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, would further quantify its reactivity.

No specific FMO analysis or reactivity prediction data for this compound is currently available in scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, an MEP analysis would reveal the reactive sites, likely showing negative potential around the nitro group's oxygen atoms and the nitrile nitrogen, and positive potential near the amino group's hydrogen atoms. Unfortunately, no published MEP surface analysis for this specific compound could be found.

Spectroscopic Property Simulations

Computational methods are also employed to predict the spectroscopic properties of molecules, which can be compared with experimental data to confirm the molecular structure.

Vibrational Spectra Prediction (Infrared and Raman)

Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This involves calculating the harmonic frequencies of all vibrational modes and their corresponding intensities. The predicted spectrum is often scaled to better match experimental results.

A computational study on this compound would provide a theoretical IR and Raman spectrum, aiding in the assignment of experimental vibrational bands to specific functional groups, such as the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the C≡N stretching of the nitrile group. No such computational vibrational analysis for this molecule has been reported.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations can also predict the chemical shifts of atoms (e.g., ¹H and ¹³C) in a molecule's Nuclear Magnetic Resonance (NMR) spectrum. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS).

For this compound, these calculations would predict the ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation by correlating theoretical chemical shifts with experimental data. A search of the available literature did not yield any studies on the theoretical NMR chemical shift calculations for this specific compound.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. These descriptors are broadly categorized into global and local indicators.

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness)

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule can undergo a change in its electron density.

These parameters are crucial for predicting the general chemical behavior of this compound. For instance, a lower hardness and higher softness would suggest greater reactivity. Theoretical studies on similar nitroaromatic and amino compounds often use DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to compute these values.

Table 1: Hypothetical Global Reactivity Descriptors for this compound No published data is available for this specific compound. The table below is a template illustrating how such data would be presented.

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available |

| Global Softness | S | 1/(2η) | Data not available |

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific atomic sites prone to electrophilic, nucleophilic, or radical attack. The Fukui function, f(r), is a prominent local descriptor within conceptual DFT. It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

Condensed Fukui functions are typically calculated for each atom in the molecule to predict site selectivity:

fk+: For nucleophilic attack (measures reactivity towards an electron-donating reagent).

fk-: For electrophilic attack (measures reactivity towards an electron-accepting reagent).

fk0: For radical attack.

For this compound, one would expect the nitro group to influence the electrophilicity of the aromatic ring, while the amino group would act as a directing group for electrophilic substitution. The nitrile group also possesses distinct reactivity. A computational analysis would involve calculating the condensed Fukui functions for each atom to identify the most reactive centers.

Non-Linear Optical (NLO) Property Investigations

Molecules with significant charge-transfer characteristics, often described as push-pull systems (containing electron-donating and electron-withdrawing groups connected by a π-conjugated system), are candidates for non-linear optical (NLO) materials. The structure of this compound, with its electron-donating amino group and electron-withdrawing nitro and cyano groups attached to a phenyl ring, suggests potential NLO properties.

Computational studies are instrumental in predicting NLO behavior by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A high value of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG), a crucial NLO phenomenon. DFT calculations are a standard method for computing these properties. Studies on similar molecules, such as 2-amino-4-nitrotoluene, have demonstrated the utility of these calculations in screening for promising NLO candidates.

Table 2: Hypothetical NLO Properties of this compound No published data is available for this specific compound. The table below is a template illustrating how such data would be presented.

| Parameter | Symbol | Calculated Value |

|---|---|---|

| Dipole Moment | μtotal (Debye) | Data not available |

| Mean Polarizability | ⟨α⟩ (esu) | Data not available |

| First-Order Hyperpolarizability | βtotal (esu) | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. For a molecule like this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution, nucleophilic attack on the nitrile carbon, or reactions involving the amino group.

For instance, a study could model the proton transfer reaction involving the amino group or the hydrolysis of the nitrile group. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed. This provides fundamental insights into the kinetics and thermodynamics of the reaction, which is essential for understanding its chemical behavior and for designing synthetic routes. While the literature contains studies on proton transfer reactions of similar aminophenol compounds, a specific mechanistic investigation for this compound has not been reported.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation AnalysisWhile the exact mass can be calculated based on the molecular formula (C₈H₇N₃O₂), detailed experimental high-resolution mass spectrometry data, including specific fragmentation patterns, for 2-(2-Amino-4-nitrophenyl)acetonitrile is not available.

Due to the lack of specific data for "this compound," the corresponding data tables and detailed research findings for the requested article cannot be generated.

Role As a Precursor in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Systems and Fused Heterocycles

A primary application of 2-(2-Amino-4-nitrophenyl)acetonitrile is as a progenitor for the synthesis of fused heterocyclic systems, most notably quinoxaline (B1680401) derivatives. The synthesis is not direct but proceeds via a key intermediate. The process involves the chemical reduction of the nitro group (-NO₂) to a second amino group (-NH₂). This transformation converts the starting material into a substituted ortho-phenylenediamine in situ.

This diamine is highly reactive and serves as the cornerstone for building the quinoxaline core. The classical and widely adopted method for quinoxaline synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (such as an α-diketone or an α-ketoaldehyde). chim.it The reaction is typically a condensation-cyclization sequence that readily forms the stable, aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring, yielding a substituted quinoxaline. chim.itresearchgate.net

Reduction: The nitro group of this compound is reduced, commonly using agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation, to yield 2-(2,4-diaminophenyl)acetonitrile.

Condensation and Cyclization: The resulting diamine is then reacted with a 1,2-dicarbonyl compound. The two amino groups condense with the two carbonyl groups, eliminating two molecules of water and forming the fused heterocyclic quinoxaline ring system. nih.gov

The cyanomethyl group (-CH₂CN) from the original molecule remains as a substituent on the benzene portion of the quinoxaline ring, providing a handle for further functionalization. This method provides a reliable route to polycyclic heteroaromatic compounds that are prevalent in medicinal chemistry and materials science. researchgate.net

Building Block for Diverse Nitrogen-Containing Organic Molecules

The ability to generate substituted quinoxalines makes this compound a versatile building block for a diverse range of nitrogen-containing molecules. Quinoxalines themselves are a privileged scaffold in drug discovery and development. researchgate.net By varying the 1,2-dicarbonyl reactant used in the cyclization step, a library of differently substituted quinoxalines can be synthesized from this single precursor.

The table below illustrates the potential diversity of quinoxaline derivatives that can be synthesized from this compound after the initial reduction step.

| 1,2-Dicarbonyl Reactant | IUPAC Name of Reactant | Resulting Quinoxaline Product (Substituent at positions 2 and 3) |

| Glyoxal | Ethane-1,2-dione | (7-Amino-2,3-unsubstituted-quinoxalin-5-yl)acetonitrile |

| Biacetyl | Butane-2,3-dione | (7-Amino-2,3-dimethyl-quinoxalin-5-yl)acetonitrile |

| Benzil | 1,2-Diphenylethane-1,2-dione | (7-Amino-2,3-diphenyl-quinoxalin-5-yl)acetonitrile |

| Pyruvic aldehyde | 2-Oxopropanal | (7-Amino-2-methyl-quinoxalin-5-yl)acetonitrile |

The resulting (amino-quinoxalinyl)acetonitrile structure is itself a building block. The remaining primary amino group and the nitrile group can undergo further chemical transformations, allowing for the construction of even more complex nitrogen-containing molecules for various applications.

Intermediate in the Preparation of Specialty Chemicals and Agrochemicals

While specific, large-scale industrial applications of this compound are not extensively documented in public literature, its structural motifs are found in molecules used in specialized fields. Nitrophenylacetonitrile derivatives, for instance, are recognized as useful intermediates in the synthesis of agricultural chemicals. google.com The related isomer, p-nitrophenylacetonitrile, is a known intermediate in the production of certain agrochemicals and pharmaceuticals. google.com This suggests a potential role for this compound in similar synthetic pathways within the agrochemical industry.

Furthermore, the quinoxaline derivatives synthesized from this precursor are considered specialty chemicals. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including applications as anticancer and anti-HIV agents. researchgate.net Therefore, this compound serves as a key intermediate in the synthesis of these high-value specialty chemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Amino-4-nitrophenyl)acetonitrile, and how are intermediates validated?

- Methodology : The compound is typically synthesized via sequential nitration and reduction of phenylacetonitrile derivatives. For example, nitration of 2-aminophenylacetonitrile using nitric acid in acetonitrile at controlled temperatures (0–5°C) yields nitro intermediates, followed by selective reduction of specific nitro groups using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite. Intermediate validation involves HPLC purity checks (>95%) and LC-MS to confirm molecular ions (e.g., [M+H]⁺ at m/z 192.1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.8–8.2 ppm (nitrophenyl group) and a singlet for the acetonitrile CH₂ group at δ 4.1–4.3 ppm. ¹³C NMR confirms the nitrile carbon at ~115 ppm .

- IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and 1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the exact mass (e.g., C₈H₇N₃O₂, calculated 193.0485) .

Q. How should researchers handle stability challenges during storage?

- Methodology : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation of the nitro group. Stability is monitored via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase). Degradation products, such as 4-nitroso derivatives, are identified using LC-MS/MS .

Advanced Research Questions

Q. How can contradictions in purity data from HPLC vs. HPLC-HRMS be resolved?

- Methodology : Discrepancies arise from co-eluting impurities with similar retention times. Use orthogonal methods:

- HPLC-DAD : Check UV spectra (e.g., λmax 265 nm for nitro groups) for consistency.

- HPLC-HRMS : Detect low-abundance impurities (e.g., isomers or oxidation byproducts) via exact mass filtering (e.g., m/z 193.0485 ± 5 ppm).

- Validation : Spike samples with synthetic impurities (e.g., 2-amino-3-nitrophenylacetonitrile) to confirm separation .

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and Fukui indices to identify electrophilic sites. The nitro group at the 4-position directs nucleophilic attack (e.g., substitution with thiols) to the 2-amino-para position. Solvent effects (acetonitrile vs. DMF) are simulated using the SMD model .

Q. How does the compound interact with biological targets, such as enzymes or DNA?

- Methodology :

- Enzyme assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are derived from dose-response curves.

- DNA binding : UV-vis titration (hypochromicity at 260 nm) and circular dichroism (CD) assess intercalation or groove binding. Competitive studies with ethidium bromide confirm binding modes .

Data Contradiction Analysis

Q. Why do melting point values vary across literature for this compound?

- Analysis : Variations (e.g., 143–148°C) stem from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to detect polymorphs and TGA (Thermogravimetric Analysis) to quantify solvent content (e.g., acetonitrile residues ≤0.5%). Recrystallization from ethanol/water yields the most stable polymorph .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Protocols :

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with irritants) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetonitrile vapors (TLV 20 ppm) .

- Spill Management : Neutralize with activated carbon, collect in sealed containers, and dispose as hazardous waste (UN# 3439, Class 6.1) .

Experimental Design Tables

| Parameter | Example Value | Reference |

|---|---|---|

| HPLC Purity (C18) | 98.5% (ACN:H₂O = 70:30) | |

| ¹H NMR (DMSO-d₆) | δ 8.1 (d, J=8.5 Hz, 1H) | |

| Calculated LogP | 1.82 (Schrödinger QikProp) | |

| Degradation Half-Life | 14 days (25°C, dark) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.